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molecular formula C18H16O5 B192596 4',5,7-Trimethoxyflavone CAS No. 5631-70-9

4',5,7-Trimethoxyflavone

Cat. No. B192596
M. Wt: 312.3 g/mol
InChI Key: ZXJJBDHPUHUUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06225481B1

Procedure details

To a solution of 5b (10.0 g, 32.1 mmol) in 200 mL anhydrous CH2Cl2 was added dropwise a 1 M solution of BBr3 (35.3 mL, 35.3 mmol) over 15 min at room temperature with magnetic stirring. A thick yellow precipitate formed rapidly during the addition. After stirring 5 h, the reaction was quenched by adding 200 mL EtOH, and the solvent was then evaporated in vacuo. The yellow residue was triturated with 300 mL boiling 50% EtOH. After cooling to room temperature, the yellow solid was collected on a Büchner funnel, rinsed with 500 mL 50% EtOH and air dried. Recrystallization from 1.5 L EtOH provided 8.16 g (85.4%) of the title product as fine, pale-yellow needles; mp 176-177° C. (lit.25 mp 174-175° C.); 1H NMR (CDCl3) δ 3.88 (s, 3 H), 3.89 (s, 3 H), 6.36 (d, 1 H, J=2.1 Hz), 6.48 (d, 1 H, J=2.1 Hz), 6.57 (s, 1 H), 7.01 (d, 2 H, JAB=9.0 Hz), 7.84 (d, 2 H, JAB=9.0 Hz), 12.81 (s, 1 H); EI-MS m/z 298 (M+, 100). Anal. calcd for C17H14O5: C, 68.45; H, 4.73. Found: C, 68.25; H, 4.77.
Name
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
85.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:19][C:18]3[C:13](=[C:14]([O:22]C)[CH:15]=[C:16]([O:20][CH3:21])[CH:17]=3)[C:11](=[O:12])[CH:10]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:21][O:20][C:16]1[CH:17]=[C:18]2[C:13]([C:11](=[O:12])[CH:10]=[C:9]([C:6]3[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=3)[O:19]2)=[C:14]([OH:22])[CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
35.3 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick yellow precipitate formed rapidly during the addition
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 200 mL EtOH
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The yellow residue was triturated with 300 mL
CUSTOM
Type
CUSTOM
Details
the yellow solid was collected on a Büchner funnel
WASH
Type
WASH
Details
rinsed with 500 mL 50% EtOH and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1.5 L EtOH

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC(=C2C(C=C(OC2=C1)C1=CC=C(C=C1)OC)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.16 g
YIELD: PERCENTYIELD 85.4%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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